molecular formula C22H17N3OS B2713579 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide CAS No. 893994-65-5

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

Cat. No. B2713579
CAS RN: 893994-65-5
M. Wt: 371.46
InChI Key: JTFBVBCLKWVXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is a complex organic molecule that contains an imidazo[2,1-b]thiazole core . This core is a heterocyclic compound, which means it contains atoms of at least two different elements. In this case, those elements are nitrogen (N), sulfur (S), and carbon ©. The imidazo[2,1-b]thiazole core is attached to a phenyl group and a naphthamide group.


Molecular Structure Analysis

The molecular structure of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” is likely to be complex due to the presence of multiple ring structures and functional groups. The imidazo[2,1-b]thiazole core itself is a fused ring system containing five atoms - three carbons, one nitrogen, and one sulfur .


Chemical Reactions Analysis

The reactivity of “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” would depend on the specific functional groups present in the molecule. The imidazo[2,1-b]thiazole core, for example, might undergo reactions typical of other heterocyclic compounds .

Scientific Research Applications

Antimicrobial Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives have been explored for their antimicrobial properties. One study focused on the synthesis and antimicrobial activity of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, revealing that these compounds exhibit significant inhibition against both gram-positive and gram-negative bacteria. The synthesized compounds, including variations of the naphthalimide derivative, were highly effective in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents (Abdelhamid et al., 2008).

Anticancer Evaluation

Research into the anticancer properties of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives has shown promising results. A study on the synthesis, characterization, and anticancer evaluation of certain derivatives found significant activity against breast cancer cell lines. This research demonstrates the potential of these compounds in cancer treatment, highlighting their ability to interfere with cancer cell proliferation and suggesting further investigation into their mechanism of action and therapeutic applications (Salahuddin et al., 2014).

Anti-inflammatory Activity

Compounds derived from N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide have been assessed for their anti-inflammatory activity. A study on isomeric derivatives revealed significant anti-inflammatory effects, comparing their efficacy against various models. These findings suggest a potential therapeutic application for these compounds in treating inflammatory conditions, warranting further exploration into their pharmacological properties and mechanisms of action (Lantos et al., 1984).

Corrosion Inhibition

Explorations into the applications of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide derivatives have extended into the field of corrosion inhibition. Studies on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media have demonstrated that these compounds can offer significant protection against corrosion, highlighting their potential in industrial applications to enhance material longevity and integrity (Saraswat & Yadav, 2020).

Future Directions

The future directions for research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide” and similar compounds could include further exploration of their synthesis and reactivity, as well as investigation of their potential biological activities . These compounds could also be modified to create new derivatives with potentially useful properties.

properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c26-21(18-6-5-15-3-1-2-4-17(15)13-18)23-19-9-7-16(8-10-19)20-14-25-11-12-27-22(25)24-20/h1-10,13-14H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFBVBCLKWVXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.